Cintriamide
Overview
Description
Cintriamide is a tranquilizer with anxiolytic properties . It has a molecular formula of C12H15NO4 . 3,4,5-Trimethoxybenzaldehyde can be used as an intermediate in the synthesis of this compound .
Molecular Structure Analysis
This compound has a molecular formula of C12H15NO4 . Its average mass is 237.252 Da and its monoisotopic mass is 237.100113 Da .Physical And Chemical Properties Analysis
This compound has a molecular formula of C12H15NO4, an average mass of 237.252 Da, and a monoisotopic mass of 237.100113 Da . Further details about its physical and chemical properties are not available in the sources retrieved.Scientific Research Applications
Nicotine and Tobacco Research
Nictriamide research has been closely linked with nicotine and tobacco studies. The Society for Research on Nicotine and Tobacco (SRNT) focused on understanding the effects of nicotine and tobacco use, drawing from various scientific disciplines. Their research indicated nicotine as a crucial factor in public health and as a tool in physiological and pharmacological research. This work encompasses genetic determinants of nicotine use and its effects, demonstrating individual differences in nicotine's pharmacokinetics and effects, which could explain variations in smoking behavior and dependence (Perkins et al., 1996).
Complementary/Integrative Nutritional Therapies in Cancer Treatment
Research on complementary/integrative nutritional therapies (CINTs) during cancer treatment highlighted their prevalence. A study reviewed data collected by clinical dietitians, revealing significant use of CINTs not prescribed by physicians, particularly among Caucasians and older patients. The study emphasized the need for health professionals to be aware of such therapies used during cancer treatment (Kumar et al., 2002).
Nanotechnologies and Integrated Nanomaterials
Cintriamide applications extend into nanotechnologies. The Center for Integrated Nanotechnologies (CINT), a Department of Energy Nanoscale Science Research Center, has focused on integrating nanostructured materials for novel capabilities and applications. This includes research on soft, biological, and composite nanomaterials, emphasizing the integration of nanostructures into larger scales (Doorn, 2016); (Firestone, 2016).
Neurotechnology and Neurosurgery
The Center for Innovation in Neuroscience and Technology (CINT) developed a model integrating scientific, medical, engineering, and legal/business expertise for device-related innovation in neurosurgery. This approach has been successful in creating numerous concepts leading to industry licenses, potentially impacting neurosurgical practices and research (Leuthardt, 2013).
Acoustics Research
In the field of acoustics, CINTRA (Centro de Investigacion y Transferencia en Acustica) has been involved in creating innovative dynamics for synergetic networks, integrating theory, practice, and research-technology. This approach aims at empowering scientific literacy and metacognitive skills in the learning process, crucial for 21st-century skills (Arias et al., 2016).
Cardiovascular Implantable Electronic Device Infections
Research on cardiovascular implantable electronic device (CIED) infections, despite improvements in device design and infection control, remains a significant area of study. This research aims to understand the epidemiology, risk factors, and management of CIED infections, providing recommendations for patient care and highlighting areas for future research (Baddour et al., 2010).
Drug Research and Development
In drug research and development, PET has been used to examine the behavioral, therapeutic, and toxic properties of drugs. It assesses pharmacokinetic and pharmacodynamic events in humans and animals, contributing significantly to understanding drug action and aiding practical aspects of drug development (Fowler et al., 1999)
properties
IUPAC Name |
(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H2,13,14)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLKZVMLJBNNPE-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057775 | |
Record name | Cintriamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5588-21-6 | |
Record name | Cintriamide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cintriamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760353 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cintriamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cintriamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CINTRIAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/731Q8KH51G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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